3,4-Difluorobenzimidamide hydrochloride 3,4-Difluorobenzimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 107392-33-6
VCID: VC20746208
InChI: InChI=1S/C7H6F2N2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H
SMILES: C1=CC(=C(C=C1C(=N)N)F)F.Cl
Molecular Formula: C7H7ClF2N2
Molecular Weight: 192.59 g/mol

3,4-Difluorobenzimidamide hydrochloride

CAS No.: 107392-33-6

Cat. No.: VC20746208

Molecular Formula: C7H7ClF2N2

Molecular Weight: 192.59 g/mol

* For research use only. Not for human or veterinary use.

3,4-Difluorobenzimidamide hydrochloride - 107392-33-6

CAS No. 107392-33-6
Molecular Formula C7H7ClF2N2
Molecular Weight 192.59 g/mol
IUPAC Name 3,4-difluorobenzenecarboximidamide;hydrochloride
Standard InChI InChI=1S/C7H6F2N2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H
Standard InChI Key WIFHYQZBCRLTBT-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=N)N)F)F.Cl
Canonical SMILES C1=CC(=C(C=C1C(=N)N)F)F.Cl

3,4-Difluorobenzimidamide hydrochloride is a chemical compound that belongs to the class of benzimidamides, which are derivatives of benzimidazole. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, making it a fluorinated derivative. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in pharmaceuticals and organic synthesis.

Synthesis

The synthesis of 3,4-difluorobenzimidamide hydrochloride typically involves several steps, including the introduction of fluorine substituents onto the benzene ring followed by the formation of the amide bond.

  • Fluorination: The starting material, benzimidamide, undergoes electrophilic fluorination using reagents such as Selectfluor or other fluorinating agents to introduce fluorine at the desired positions.

  • Formation of Hydrochloride Salt: The resulting benzimidamide is then treated with hydrochloric acid to form the hydrochloride salt.

Biological Activity

Research into the biological activities of 3,4-difluorobenzimidamide hydrochloride has indicated potential applications in medicinal chemistry, particularly as an antimicrobial and antiproliferative agent. Studies have shown that compounds with fluorinated aromatic rings often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.

Table 2: Biological Activity Profile

Activity TypeObservations
AntimicrobialActive against Gram-positive bacteria
AntiproliferativeInhibitory effects on cancer cell lines

Applications

3,4-Difluorobenzimidamide hydrochloride has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial agents.

  • Research: In studies focusing on the structure-activity relationship (SAR) of benzimidamide derivatives.

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